molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1141963
CAS No.: 152628-00-7
M. Wt: 232.28
InChI Key:
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Patent
US08637676B2

Procedure details

An acidic solution (e.g., HCl:water, 30:70) is added to compound (1a) dissolved in a solvent such as methanol. The mixture is refluxed until completion (˜12-36 hours), then concentrated under reduced pressure or in vacuo to afford compound (1b) as a solid. The recovered material may be used without further processing. Alternately, the solid may be dissolved in ethyl acetate, washed with saturated NaHCO3, dried over MgSO4 and concentrated. Acidic solutions used include sulfuric acid and a hydrogen chloride solution (30:70, HCl:H2O). Examples of compound (1a) include 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (R2=methyl, R3=propyl), which is commercially available, and is particularly well-suited for use in preparing compounds of the invention. If desired, different R2 and R3 groups can be introduced in later steps. Examples of compound (1b) include 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid methyl ester.
[Compound]
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC([C:5]1[CH:16]=[C:15](C)[C:8]2[N:9]=C(CCC)[NH:11][C:7]=2[CH:6]=1)=O.[C:18]([O:21]CC)(=[O:20])[CH3:19]>>[N:9]1[C:8]2[CH:15]=[CH:16][CH:5]=[CH:6][C:7]=2[NH:11][C:19]=1[C:18]([OH:21])=[O:20]

Inputs

Step One
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=C(N2)CCC)C(=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is particularly well-suited for use in preparing compounds of the invention
ADDITION
Type
ADDITION
Details
different R2 and R3 groups can be introduced in later steps

Outcomes

Product
Name
Type
Smiles
N1=C(NC2=C1C=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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